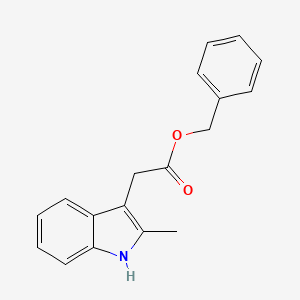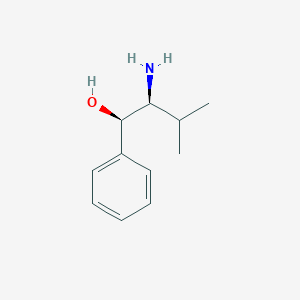![molecular formula C15H15NO2 B8488466 4-(1,4-Dioxa-spiro[4.5]dec-7-en-8-yl)benzonitrile](/img/structure/B8488466.png)
4-(1,4-Dioxa-spiro[4.5]dec-7-en-8-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,4-Dioxa-spiro[4.5]dec-7-en-8-yl)benzonitrile is an organic compound characterized by a unique spirocyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and materials science. The spirocyclic framework imparts unique chemical properties that make it a subject of interest in scientific research.
Preparation Methods
The synthesis of 4-(1,4-Dioxa-spiro[4.5]dec-7-en-8-yl)benzonitrile typically involves the formation of the spirocyclic ring followed by the introduction of the benzonitrile group. One common synthetic route includes the reaction of a suitable diol with a nitrile-containing compound under acidic conditions to form the spirocyclic structure. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure, as well as the use of catalysts to facilitate the reaction.
Chemical Reactions Analysis
4-(1,4-Dioxa-spiro[4.5]dec-7-en-8-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The benzonitrile group can undergo nucleophilic substitution reactions, where nucleophiles replace the nitrile group under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed in the presence of acids or bases to yield corresponding carboxylic acids or amides.
Scientific Research Applications
4-(1,4-Dioxa-spiro[4.5]dec-7-en-8-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, the compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for drug development.
Industry: The compound’s unique properties are utilized in the development of advanced materials, such as polymers and coatings, which benefit from its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-(1,4-Dioxa-spiro[4.5]dec-7-en-8-yl)benzonitrile involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites of enzymes or receptors, modulating their activity. The benzonitrile group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity. Pathways involved in its mechanism of action may include inhibition of enzyme activity or disruption of cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
4-(1,4-Dioxa-spiro[4.5]dec-7-en-8-yl)benzonitrile can be compared with other spirocyclic compounds, such as:
1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic acid: This compound shares the spirocyclic core but has a boronic acid group instead of a benzonitrile group. It is used in different chemical reactions and applications.
1,4-Dioxaspiro[4.5]dec-7-en-8-yl trifluoromethanesulfonate: This compound has a trifluoromethanesulfonate group, making it useful in various organic transformations.
1,4-Dioxa-8-azaspiro[4.5]decane: This compound contains a nitrogen atom in the spirocyclic ring, leading to different chemical properties and applications.
The uniqueness of this compound lies in its combination of the spirocyclic structure with the benzonitrile group, which imparts distinct reactivity and potential for diverse applications.
Properties
Molecular Formula |
C15H15NO2 |
|---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
4-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)benzonitrile |
InChI |
InChI=1S/C15H15NO2/c16-11-12-1-3-13(4-2-12)14-5-7-15(8-6-14)17-9-10-18-15/h1-5H,6-10H2 |
InChI Key |
NLOHYJWGGSKAMI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC=C1C3=CC=C(C=C3)C#N)OCCO2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

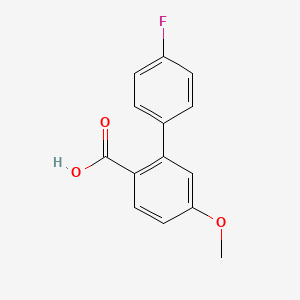

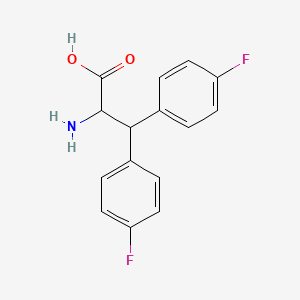
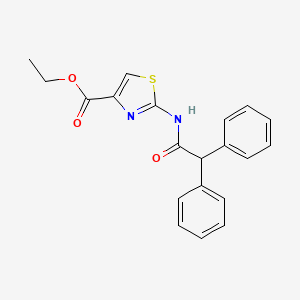
![tert-butyl N-[(4,6-dimethyl-2-phenylmethoxypyridin-3-yl)methyl]-N-(2-hydroxyethyl)carbamate](/img/structure/B8488419.png)
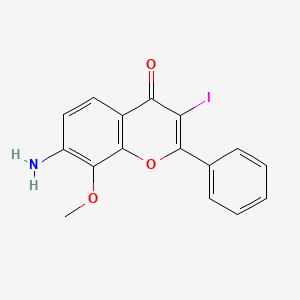
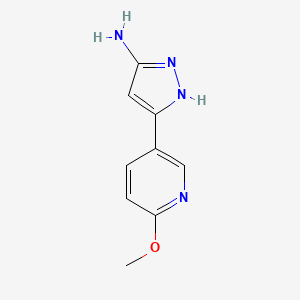
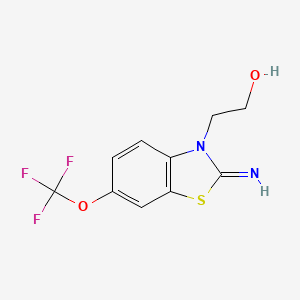
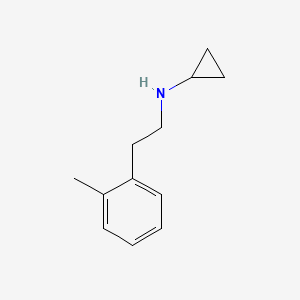
![1-[1-(4-Methylphenyl)cyclopropyl]ethanone](/img/structure/B8488444.png)
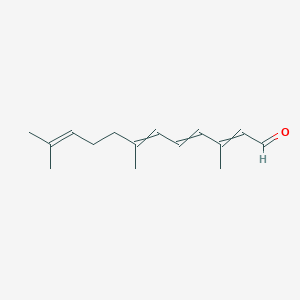
![Benzamide, N-[5-(1-cyanoethyl)-2-hydroxyphenyl]-](/img/structure/B8488459.png)
